molecular formula C17H23NO3 B5704502 2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE CAS No. 91990-72-6

2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE

Cat. No.: B5704502
CAS No.: 91990-72-6
M. Wt: 289.4 g/mol
InChI Key: AZBFFBXKJFKUAQ-UHFFFAOYSA-N
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Description

2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE typically involves multiple steps. One common method includes the reaction of 2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL with N-CYCLOHEXYLCARBAMOYL CHLORIDE under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key player in inflammatory and autoimmune diseases. By blocking STAT3 activation, the compound can reduce inflammation and modulate immune responses . Additionally, it may interact with other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL: Known for its anti-inflammatory properties.

    4-METHOXY-N-(PROP-2-YN-1-YL)BENZENE-1-SULFONAMIDE: Used in organic synthesis and medicinal chemistry.

    2-(4-(2-FLUOROPHENOXY)-1H-PYRAZOL-3-YL)-5-((1-PH-1H-PYRAZOL-4-YL)METHOXY)PHENOL: Investigated for its potential therapeutic applications.

Uniqueness

2-METHOXY-4-(PROP-2-EN-1-YL)PHENYL N-CYCLOHEXYLCARBAMATE stands out due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to inhibit STAT3 activation also makes it a promising candidate for therapeutic applications, particularly in inflammatory and autoimmune diseases.

Properties

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-7-13-10-11-15(16(12-13)20-2)21-17(19)18-14-8-5-4-6-9-14/h3,10-12,14H,1,4-9H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFFBXKJFKUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354530
Record name Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91990-72-6
Record name Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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